![molecular formula C10H10BrN3 B6354526 1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1152842-08-4](/img/structure/B6354526.png)

1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

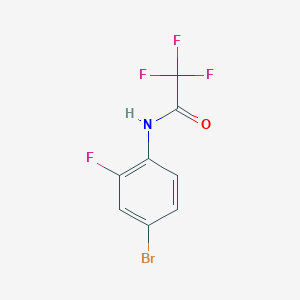

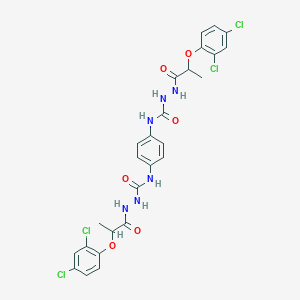

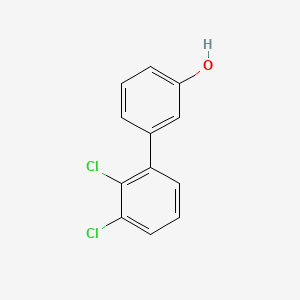

“1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromophenyl group and an amine group .

Synthesis Analysis

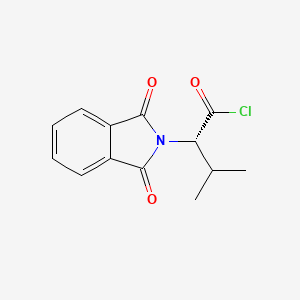

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Attached to this ring would be a bromophenyl group and an amine group .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the carbon attached to the bromophenyl group, and reactions involving the amine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the bromophenyl group, and the amine group. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its boiling point .

Wissenschaftliche Forschungsanwendungen

Spectral Analysis and Nonlinear Optical Studies

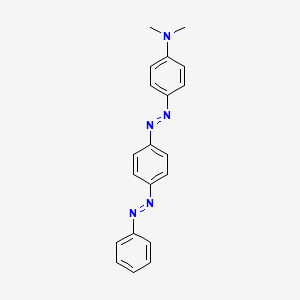

4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) has been synthesized and characterized for structural and spectral properties. The negative HOMO and LUMO energies indicate stability, and the small energy gap between them suggests intramolecular charge transfer, responsible for nonlinear optical properties. The molecule has shown to possess considerable electron donor groups and exhibits significant nonlinear optical properties (Tamer et al., 2016).

Synthesis and Characterization

Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine was synthesized and characterized, focusing on its structure elucidation (Veettil & Haridas, 2010). Similarly, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}-benzene was synthesized and characterized, underlining the significance of molecular structure analysis in scientific research (Veettil & Haridas, 2009).

Antibacterial Activity

Pyrazole Schiff bases have been synthesized and studied for their antibacterial properties. The compounds were confirmed to inhibit the growth of C. albicans and Gram-negative bacteria, indicating their potential as antibacterial agents (Feng et al., 2018).

Crystallographic Analysis and Reactivity Studies

The molecular structures of pyrazole derivatives were analyzed, and their reactivity was discussed, specifically focusing on the impact of intramolecular hydrogen bonding on reductive cyclization processes. The study emphasized the significance of crystallographic analysis and DFT calculations in understanding molecular reactivity (Szlachcic et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of “1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine” are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . Leishmaniasis and malaria are communicable diseases affecting more than 500 million people worldwide .

Mode of Action

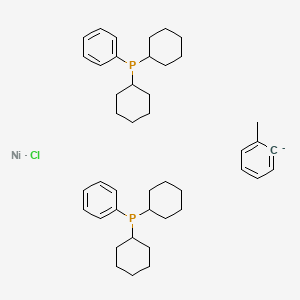

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the potent antileishmanial activity of a similar compound . The compound fits well in the active site of the protein, characterized by lower binding free energy .

Biochemical Pathways

It’s known that the compound interferes with the life cycle of leishmania and plasmodium, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it has superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown significant inhibition effects against Plasmodium berghei .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANKXPKURVAPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)